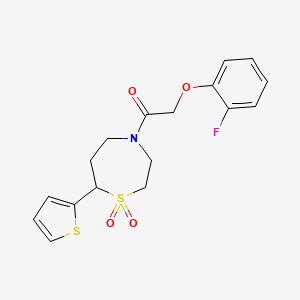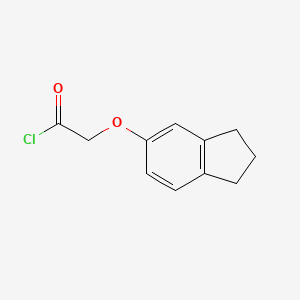
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of indene, a bicyclic hydrocarbon, and contains an acetyl chloride functional group. This compound is used in various chemical reactions and research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: In the presence of water, the acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form (2,3-Dihydro-1H-inden-5-yloxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to maintain anhydrous conditions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride involves the reactivity of the acetyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: A related compound with an indole structure.
1H-Inden-5-ol, 2,3-dihydro-: A precursor used in the synthesis of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride.
Uniqueness
This compound is unique due to its specific structure, which combines the indene ring with an acetyl chloride functional group. This combination provides distinct reactivity and applications compared to other similar compounds.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAIEWMTIEPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
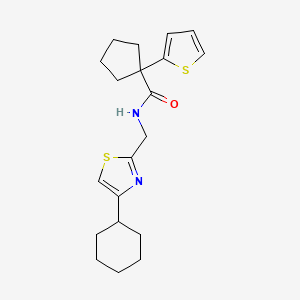
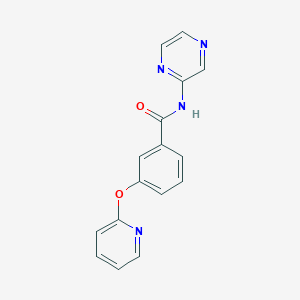

![N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2393026.png)
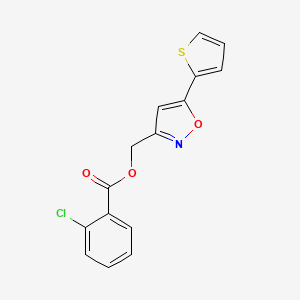
![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)
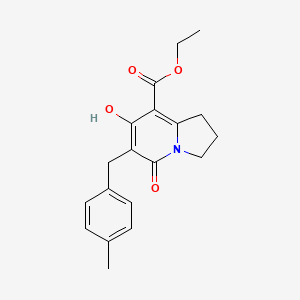
![N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2393035.png)
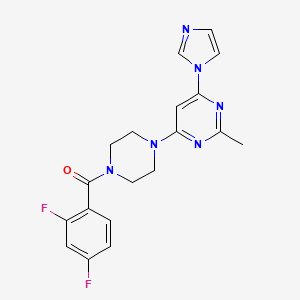
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2393037.png)
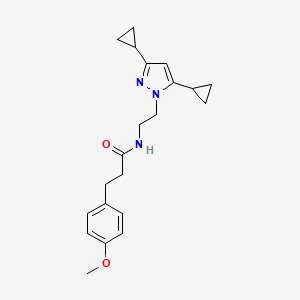
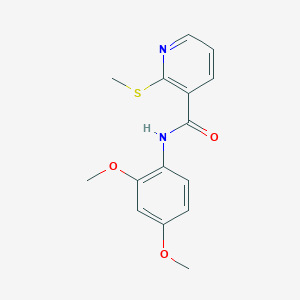
![4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2393040.png)
